molecular formula C27H28ClN3OS B2678426 8-chloro-3-(4-ethylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223844-59-4

8-chloro-3-(4-ethylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2678426
CAS No.: 1223844-59-4
M. Wt: 478.05
InChI Key: XFBZDOABFFNZGE-UHFFFAOYSA-N
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Description

8-chloro-3-(4-ethylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide is a synthetic small molecule with a molecular formula of C27H28ClN3OS and a molecular weight of 478.05 g/mol . This chemical features a complex polyheterocyclic architecture, built on a thieno[3,2-c]quinoline core, which is a scaffold of significant interest in medicinal chemistry for its potential to interact with various biological targets. The structure is further elaborated with an 8-chloro substituent, a 4-ethylphenyl group at the 3-position, and a critical N-[3-(pyrrolidin-1-yl)propyl]carboxamide side chain at the 2-position. The presence of the carboxamide linker connected to a tertiary amine-containing side chain is a common pharmacophore found in bioactive molecules and is often crucial for achieving potent biological activity and optimizing drug-like properties . Compounds with analogous structural motifs, particularly those incorporating thienopyridine and quinoline carboxamides, have been investigated as potent inhibitors of parasitic growth, showing strong antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria . Furthermore, related quinoline-4-carboxamide derivatives have been identified as inhibitors of essential enzymes, such as translation elongation factor 2 (PfEF2), demonstrating a novel mechanism of action for anti-malarial agents . This combination of a privileged heterocyclic core and a sophisticated substitution pattern makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues in infectious diseases and oncology. It is suited for use in high-throughput screening, target validation, structure-activity relationship (SAR) studies, and lead optimization campaigns. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-chloro-3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN3OS/c1-2-18-6-8-19(9-7-18)24-22-17-30-23-11-10-20(28)16-21(23)25(22)33-26(24)27(32)29-12-5-15-31-13-3-4-14-31/h6-11,16-17H,2-5,12-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBZDOABFFNZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCN5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-(4-ethylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chloro and Ethylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Pyrrolidinylpropyl Group: This step involves nucleophilic substitution reactions to attach the pyrrolidinylpropyl group to the thienoquinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-(4-ethylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of thienoquinoline derivatives, including this compound, as antimalarial agents. The mechanism of action typically involves inhibiting the translation elongation factor 2 in Plasmodium falciparum, which is crucial for protein synthesis in the malaria parasite. In vitro assays have demonstrated moderate potency against various strains of malaria, leading to further exploration of structure-activity relationships to enhance efficacy and reduce toxicity .

Anticancer Properties

Compounds with similar structural motifs have shown promise in cancer research. The thienoquinoline core has been associated with the inhibition of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The introduction of functional groups like the pyrrolidinylpropyl moiety may enhance selectivity towards cancer cells while minimizing effects on normal cells. Ongoing research aims to elucidate the exact pathways affected by this compound .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties against various bacterial strains. Preliminary studies indicate that derivatives of thienoquinoline can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. This application is particularly relevant in the context of rising antibiotic resistance .

Case Study 1: Antimalarial Efficacy

A study published in a peer-reviewed journal investigated a series of quinoline derivatives, including 8-chloro-3-(4-ethylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide. The research demonstrated that modifications to the thienoquinoline core significantly improved antiplasmodial activity, with some derivatives achieving low nanomolar potency in vitro. These findings suggest that this compound could be optimized for further development as an antimalarial drug .

Case Study 2: Cancer Cell Line Studies

In another research effort, scientists explored the anticancer potential of thienoquinoline derivatives against breast cancer cell lines. The results indicated that certain substitutions on the thienoquinoline core could enhance cytotoxicity while maintaining selectivity for cancerous cells over normal fibroblasts. This study underscores the importance of chemical modifications in developing effective therapeutic agents .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thienoquinoline Core : Achieved through cyclization reactions involving suitable precursors.
  • Electrophilic Aromatic Substitution : Introduction of chloro and ethylphenyl groups.
  • Nucleophilic Substitution : Attachment of the pyrrolidinylpropyl group to complete the synthesis.

These synthetic routes are critical for producing compounds with desired biological activities efficiently .

Mechanism of Action

The mechanism of action of 8-chloro-3-(4-ethylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Position 2 Carboxamide Side Chains

Compound Side Chain Molecular Weight Yield/Purity Key Properties
Target Compound 3-(Pyrrolidin-1-yl)propyl Not reported Not reported Enhanced lipophilicity
25i () 2-Aminoethyl 96%, >99% purity High solubility, basic amine
25k () 3-Aminopropyl 92%, >99% purity Longer chain, flexible
SzR-105 () 3-(Dimethylamino)propyl 309.79 Reduced steric hindrance
25w () Pyridin-2-yl 23%, >97% purity Aromatic, polar interactions

Key Observations :

  • Dimethylamino (SzR-105) and morpholinomethyl () groups increase hydrophilicity but may reduce target affinity compared to pyrrolidine .

Position 3 and 8 Substituents

  • 8-Chloro vs. In contrast, 4-oxo derivatives (e.g., 25i, 25k) exhibit keto-enol tautomerism, which may reduce metabolic stability .
  • 4-Ethylphenyl vs. Benzyl/Aryl Groups : The ethyl group at position 3 increases hydrophobicity compared to unsubstituted phenyl (e.g., 25r in ) or benzoic acid derivatives (25s, 25u). This may enhance membrane permeability .

Binding and Selectivity

  • : Pyrrolidine-containing analogs exhibit binding free energies up to -214.40 kJ/mol , outperforming reference ligands like Tacrine (-119.65 kJ/mol). The target’s pyrrolidinylpropyl chain may similarly enhance cholinesterase or kinase binding .
  • ATP Non-Competitive Inhibition (): Thienoquinolines like 25i and 25k inhibit CDK5/p25 without ATP competition. The target’s 8-chloro and 4-ethylphenyl groups may further modulate allosteric binding .

Biological Activity

8-Chloro-3-(4-ethylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide, identified by its CAS number 1223844-59-4, is a synthetic compound with a complex thienoquinoline structure. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

The molecular formula of the compound is C27H28ClN3OSC_{27}H_{28}ClN_{3}OS, with a molecular weight of 478.0 g/mol. The structure features a thienoquinoline core known for its diverse biological activities.

PropertyValue
Molecular FormulaC27H28ClN3OSC_{27}H_{28}ClN_{3}OS
Molecular Weight478.0 g/mol
CAS Number1223844-59-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thienoquinoline core allows for binding to specific enzymes and receptors, modulating their activity which can lead to therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity: Some derivatives have shown efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Potential to reduce inflammation through modulation of inflammatory pathways.
  • Antimicrobial Properties: Exhibits activity against various bacterial strains.
  • Antioxidant Activity: Capable of scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Anticancer Studies:
    • A study investigated the anticancer properties of thienoquinoline derivatives and found significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction in cancer cells .
  • Anti-inflammatory Research:
    • Research demonstrated that thienoquinoline compounds could inhibit pro-inflammatory cytokines, suggesting their role in treating inflammatory diseases .
  • Antimicrobial Activity:
    • A series of experiments showed that thienoquinoline derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameBiological Activity
Thieno[2,3-c]pyrazole derivativesAntioxidant, anticancer
Chloroquinoline derivativesAntiviral, antimalarial
Other thienoquinoline derivativesAnti-inflammatory, antimicrobial

Q & A

Q. What are the critical synthetic steps for constructing the thieno[3,2-c]quinoline core in this compound?

The synthesis typically involves cyclocondensation of 3-aminothiophene derivatives with appropriately substituted quinoline precursors. For example, lactamization using polyphosphoric acid (PPA) as a catalyst can facilitate ring closure, as demonstrated in analogous thienoquinoline syntheses . Key intermediates include nitro-substituted dihydroquinolines, which are reduced to amines before cyclization. Solvent choice (e.g., N,N-dimethylacetamide) and temperature control (80–120°C) are critical for optimizing yield .

Q. How should researchers characterize the purity and crystallinity of this compound?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for initial purity assessment . For crystallinity, X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) are recommended to confirm polymorphic stability and melting points. These methods are detailed in studies of structurally related sulfonamide-quinoline hybrids .

Q. What spectroscopic techniques are essential for structural validation?

  • NMR : 1H and 13C NMR to confirm substituent placement (e.g., ethylphenyl and pyrrolidine-propyl groups).
  • HRMS : High-resolution mass spectrometry for molecular weight verification.
  • FT-IR : To identify carbonyl (C=O) and amide (N-H) functional groups. Spectral data for analogous compounds, such as quinoline sulfonamides, provide reference benchmarks .

Advanced Research Questions

Q. How can contradictory synthetic yields reported in literature be resolved?

Discrepancies often arise from variations in catalysts, solvents, or reaction times. For instance, Sc(OTf)3-catalyzed reactions may offer higher regioselectivity compared to traditional acid catalysts . Systematic optimization via Design of Experiments (DoE) methodologies, including factorial screening of parameters (e.g., temperature, stoichiometry), is advised .

Q. What strategies mitigate byproduct formation during the coupling of the pyrrolidine-propyl moiety?

Side reactions (e.g., over-alkylation) can be minimized by:

  • Using excess amine to drive the coupling reaction to completion.
  • Employing coupling agents like HATU or EDCI in non-polar solvents (e.g., dichloromethane).
  • Monitoring reaction progress via TLC or LC-MS to terminate at optimal conversion .

Q. How can computational modeling assist in predicting the compound’s biological activity?

Molecular docking studies targeting specific receptors (e.g., kinase domains) can prioritize synthesis targets. Tools like AutoDock Vina or Schrödinger Suite enable virtual screening of the compound’s binding affinity. QSAR models trained on analogous thienoquinoline derivatives may predict pharmacokinetic properties .

Q. What advanced techniques validate stereochemical integrity in the pyrrolidine ring?

  • X-ray crystallography : Resolves absolute configuration, as demonstrated in crystallographic reports for pyranoquinoline derivatives .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • NOESY NMR : Detects spatial proximity between protons to confirm ring conformation .

Q. How should researchers design stability studies under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via LC-MS.
  • Thermal stability : Use accelerated stability protocols (40–60°C) to predict shelf life.
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products. Reference protocols from sulfonamide stability studies are applicable .

Q. What methodologies resolve spectral overlaps in complex NMR spectra?

  • 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations.
  • DEPT-135 : Differentiates CH3, CH2, and CH groups in crowded regions.
  • Isotopic labeling : Incorporation of 13C or 15N in key positions simplifies signal assignment .

Data Analysis and Experimental Design

Q. How can researchers reconcile conflicting bioactivity data across cell-based assays?

Variability may stem from differences in cell lines, assay conditions, or metabolite interference. Normalize data using internal controls (e.g., housekeeping genes) and validate findings across multiple models (e.g., primary cells vs. immortalized lines). Meta-analysis of published datasets on related compounds provides context .

Q. What statistical approaches are suitable for dose-response studies?

  • Non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC50 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Hill slope analysis to assess cooperativity in binding assays.
    Experimental design courses, such as CHEM/IBiS 416, emphasize rigor in such analyses .

Q. How should crystallization conditions be optimized for X-ray studies?

Screen solvents (e.g., methanol/water mixtures) and additives (e.g., ammonium sulfate) using vapor diffusion or microbatch methods. Temperature gradients (4–25°C) and seeding techniques improve crystal quality. Structural reports for chloro-methylquinolines provide actionable benchmarks .

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